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Cat. No.: B1683844 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
ZM 306416 is a synthetic, small-molecule compound recognized for its potent inhibitory activity

against key receptor tyrosine kinases (RTKs) involved in cancer progression. Primarily

characterized as a Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitor, ZM 306416
also demonstrates significant activity against the Epidermal Growth Factor Receptor (EGFR).

This dual inhibitory action makes it a valuable tool for cancer research and a potential scaffold

for the development of novel anti-cancer therapeutics. This technical guide provides a

comprehensive overview of the chemical structure, properties, and biological activities of ZM
306416, including detailed experimental protocols and an examination of its impact on relevant

signaling pathways.

Chemical Structure and Properties
ZM 306416 is a quinazoline derivative with a distinct chemical structure that contributes to its

potent inhibitory activity.
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Property Value

IUPAC Name
N-(4-chloro-2-fluorophenyl)-6,7-

dimethoxyquinazolin-4-amine

CAS Number 690206-97-4[1]

Molecular Formula C₁₆H₁₃ClFN₃O₂[1]

Molecular Weight 333.74 g/mol [1]

Canonical SMILES COc1cc2c(cc1OC)ncnc2Nc1ccc(Cl)cc1F

Appearance Off-white solid[2]

Solubility

Soluble in DMSO (≥33.4 mg/mL) and ethanol

(≥2.85 mg/mL with gentle warming); insoluble in

water[1][2]

Biological Properties and Mechanism of Action
ZM 306416 exerts its biological effects primarily through the competitive inhibition of ATP

binding to the kinase domain of VEGFR and EGFR. This prevents receptor

autophosphorylation and the subsequent activation of downstream signaling cascades that are

crucial for tumor growth, angiogenesis, and metastasis.

Kinase Inhibitory Activity
The inhibitory potency of ZM 306416 has been quantified against several key kinases,

demonstrating a dual-targeting profile.
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Target Kinase IC₅₀ Reference

VEGFR1 (Flt-1) 0.33 µM [1][3]

VEGFR2 (KDR) 0.1 µM [4]

VEGFR (unspecified) 0.67 µM [1]

EGFR <10 nM [3][4]

Abl 1.3 µM [4]

Src 0.33 µM [3]

Cellular Effects
In cellular assays, ZM 306416 has demonstrated selective anti-proliferative effects against

cancer cell lines that are dependent on EGFR signaling. For instance, it shows potent activity in

non-small cell lung cancer (NSCLC) cell lines harboring activating EGFR mutations, while

sparing wild-type EGFR cell lines.[4]

Cell Line IC₅₀ (Anti-proliferative) EGFR Status

H3255 (NSCLC) 0.09 ± 0.007 µM Addicted

HCC4011 (NSCLC) 0.072 ± 0.001 µM Addicted

A549 (NSCLC) >10 µM Wild-type

H2030 (NSCLC) >10 µM Wild-type

Furthermore, in human thyroid follicular cells, treatment with ZM 306416 has been shown to

reduce VEGFR2 phosphorylation and inhibit the steady-state levels of p42/44 MAPK

phosphorylation.[1]

Signaling Pathways
The dual inhibition of VEGFR and EGFR by ZM 306416 disrupts two critical signaling pathways

in cancer biology.
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VEGFR Signaling Pathway Inhibition by ZM 306416
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Caption: Inhibition of the VEGFR signaling cascade by ZM 306416.
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EGFR Signaling Pathway Inhibition by ZM 306416
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Caption: Inhibition of the EGFR signaling cascade by ZM 306416.
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Experimental Protocols
The following sections provide an overview of the methodologies commonly employed to

characterize the activity of ZM 306416.

In Vitro Kinase Inhibition Assay (General Protocol)
This assay is used to determine the concentration of ZM 306416 required to inhibit the activity

of a specific kinase by 50% (IC₅₀).
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General Workflow for In Vitro Kinase Assay
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Caption: A generalized workflow for determining kinase inhibition.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b1683844?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683844?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Methodology:

Reagent Preparation: Recombinant human VEGFR or EGFR kinase is diluted in a kinase

assay buffer. A peptide substrate and ATP are also prepared in the same buffer. ZM 306416
is serially diluted in DMSO to create a range of concentrations.

Incubation: The kinase is pre-incubated with varying concentrations of ZM 306416 or DMSO

(vehicle control) in a 96- or 384-well plate for a defined period (e.g., 15-30 minutes) at room

temperature to allow for inhibitor binding.

Kinase Reaction: The kinase reaction is initiated by the addition of the peptide substrate and

ATP. The reaction is allowed to proceed for a specified time (e.g., 30-60 minutes) at a

controlled temperature (e.g., 30°C).

Signal Detection: The reaction is stopped, and the amount of phosphorylated substrate or

the remaining ATP is quantified. This is often achieved using a luminescence-based assay

where the signal is inversely proportional to kinase activity.

Data Analysis: The luminescence or fluorescence data is normalized to controls, and the

percent inhibition is plotted against the logarithm of the inhibitor concentration. The IC₅₀

value is determined by fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (General Protocol)
This assay measures the effect of ZM 306416 on the growth of cancer cell lines.

Methodology:

Cell Seeding: Cancer cells (e.g., NSCLC cell lines) are seeded into 96-well plates at a

predetermined density and allowed to adhere overnight.

Compound Treatment: The cells are treated with serial dilutions of ZM 306416 or DMSO as a

vehicle control.

Incubation: The plates are incubated for a period that allows for several cell doublings (e.g.,

72 hours).
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Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric method. A

common method is the MTT assay, where a tetrazolium salt is reduced by metabolically

active cells to a colored formazan product. The absorbance is read on a microplate reader.

Data Analysis: The absorbance values are converted to percent viability relative to the

vehicle-treated control. The IC₅₀ value, representing the concentration of ZM 306416 that

inhibits cell growth by 50%, is calculated from the dose-response curve.

Conclusion
ZM 306416 is a potent dual inhibitor of VEGFR and EGFR, two clinically validated targets in

oncology. Its well-defined chemical structure and biological activity make it an important

pharmacological tool for investigating the roles of these signaling pathways in cancer and other

diseases. The detailed understanding of its properties and the availability of robust

experimental protocols are essential for its effective use in preclinical research and drug

discovery efforts. Further investigation into its in vivo efficacy, pharmacokinetic profile, and

selectivity will continue to delineate its therapeutic potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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